molecular formula C21H21FN2O2 B2687101 (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate CAS No. 477848-37-6

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate

Cat. No.: B2687101
CAS No.: 477848-37-6
M. Wt: 352.409
InChI Key: PKJFIIDWAYSGIP-RGEXLXHISA-N
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Description

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a fluorophenyl group and a phenylcarbamate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[222]octan-3-yl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable component in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate
  • (2Z)-2-[(2-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate
  • (2Z)-2-[(2-methylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate

Uniqueness

The uniqueness of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with molecular targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c22-18-9-5-4-6-16(18)14-19-20(15-10-12-24(19)13-11-15)26-21(25)23-17-7-2-1-3-8-17/h1-9,14-15,20H,10-13H2,(H,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJFIIDWAYSGIP-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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